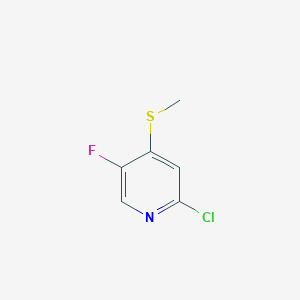

2-Chloro-5-fluoro-4-(methylthio)pyridine

Übersicht

Beschreibung

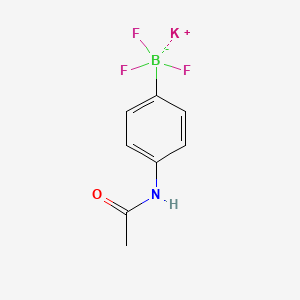

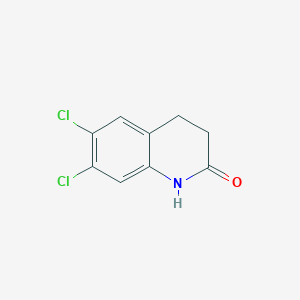

“2-Chloro-5-fluoro-4-(methylthio)pyridine” is a chemical compound with the CAS Number 87789-51-3 . It has a molecular weight of 178.62 . The IUPAC name for this compound is 2-chloro-5-fluoro-4-(methylsulfanyl)pyrimidine .

Molecular Structure Analysis

The InChI code for “2-Chloro-5-fluoro-4-(methylthio)pyridine” is 1S/C5H4ClFN2S/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Chloro-5-fluoro-4-(methylthio)pyridine” is a white to pale-yellow solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques and Functional Group Tolerance: A novel protocol for the C–H methylthiolation of 2-phenyl pyridines using DMSO as the methylthio source, tolerating a wide range of functional groups including methyl, methoxy, fluoro, chloro, especially the formyl group, demonstrating high regioselectivity and moderate to good yields in the synthesis of aryl methyl sulfides from 2-phenyl pyridines (Xiao et al., 2019).

- Substituted Pyridines: Stepwise and regioselective installation of functional groups on pyridines, demonstrating novel methodology for dehalocyanation of iodopyridines and rapid, high-yielding microwave-assisted acidic hydrolysis of 2-fluoropyridines to their corresponding 2-pyridones (Kieseritzky & Lindström, 2010).

Quantum Chemical and Molecular Dynamics Simulation

- Corrosion Inhibition Properties: Investigation of the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations, providing insights into the global reactivity parameters and adsorption behaviors (Kaya et al., 2016).

Novel Compound Synthesis

- Halogenation Methods: Development of a method for the selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines, including those with fluoro, chloro, and methylthio groups, highlighting the compatibility of various functional groups with the reaction conditions (Le et al., 2021).

Photophysical and Fluorescence Studies

- Emissive Fluorophores: Synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores in solution and the solid state, exploring the effects of substituent modification on fluorescence properties (Hagimori et al., 2019).

Chemical Structures and Crystallography

- Molecular Structures: Syntheses and structures of substituted pyridinyl-methylthio-imidazoles and pyrimidines, confirmed by single-crystal X-ray diffraction analyses, providing detailed structural information on these compounds (Ma et al., 2016).

Green Chemistry

- Modified Synthesis for Improved Green Metrics: Description of the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting improvements in green chemistry metrics such as atom economy and reaction mass efficiency (Gilbile et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNS/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPJSZORWMCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-(methylthio)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Piperidinocarbonyl)phenyl]benzaldehyde](/img/structure/B1431570.png)

![4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1431573.png)

![[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]amine dihydrochloride](/img/structure/B1431575.png)